molecular formula C27H25N5O4 B2985527 2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 1189717-78-9

2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No. B2985527
CAS RN: 1189717-78-9
M. Wt: 483.528
InChI Key: BDRQWKOGXGUKHP-UHFFFAOYSA-N
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Description

2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a useful research compound. Its molecular formula is C27H25N5O4 and its molecular weight is 483.528. The purity is usually 95%.
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Scientific Research Applications

Antagonists for Human A3 Adenosine Receptor

4-oxo-substituted 1,2,4-triazolo[1,5-a]quinoxaline derivatives, including similar compounds to the one , have been designed as human A3 (hA3) adenosine receptor (AR) antagonists. These compounds, particularly 2-(4-methoxyphenyl)-1,2,4-triazolo[1,5-a]quinoxalin-4-one, are among the most potent and selective hA3 adenosine receptor antagonists. This indicates potential application in conditions where modulation of the hA3 AR is beneficial (Catarzi, Colotta, Varano, Lenzi, Filacchioni, Trincavelli, Martini, Montopoli, & Moro, 2005).

Synthesis of Amino Acid Derivatives

Methyl 2-[2-(4-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates, structurally related to the specified compound, have been synthesized, linking triazoloquinoxaline moiety with various amino acid esters. This suggests potential in synthesizing amino acid derivatives for various research and therapeutic applications (Fathalla, 2015).

Anticancer Activity

1,2,4-triazolo[4,3-a]-quinoline derivatives, which share structural similarity, have been synthesized and evaluated for their anticancer activity. This suggests that compounds similar to the specified chemical could have potential applications in cancer research and treatment (Reddy, P. V. G. Reddy, P. S. Reddy, Reddy, Sudharsan Reddy, & Pathak, 2015).

Antihistaminic Agents

Related compounds like 1-substituted-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinoxazolin-5-ones have been synthesized and tested as H1-antihistaminic agents. This indicates potential utility in the development of new classes of antihistaminic agents (Alagarsamy, Sharma, Parthiban, Singh, Murugan, & Solomon, 2009).

Anticonvulsant Agents

Synthesis of novel quinoxaline derivatives, similar in structure, has shown potential as anticonvulsant agents. This suggests that the compound could be investigated for anticonvulsant properties (Alswah, Ghiaty, El-Morsy, & El-Gamal, 2013).

properties

IUPAC Name

2-[4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5O4/c1-16-9-10-23(35-4)21(14-16)28-24(33)15-31-27(34)32-22-8-6-5-7-20(22)29-26(25(32)30-31)36-19-12-17(2)11-18(3)13-19/h5-14H,15H2,1-4H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDRQWKOGXGUKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC(=CC(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide

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